molecular formula C6H13ClN2O3 B1431394 Methyl 4,5-diamino-5-oxopentanoate hydrochloride CAS No. 1323290-64-7

Methyl 4,5-diamino-5-oxopentanoate hydrochloride

Cat. No.: B1431394
CAS No.: 1323290-64-7
M. Wt: 196.63 g/mol
InChI Key: CFJYPWQHBLMCCU-UHFFFAOYSA-N
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Description

Methyl 4,5-diamino-5-oxopentanoate hydrochloride (CAS: 257288-44-1, 1323290-64-7) is a hydrochloride salt of a substituted pentanoic acid derivative. Its molecular formula is C₆H₁₃ClN₂O₃, with a molecular weight of 196.63 g/mol . Structurally, it features a methyl ester group, two amino groups at positions 4 and 5, and a ketone at position 3. This compound is typically stored under inert conditions at room temperature or 2–8°C in sealed containers to prevent degradation .

As a chiral intermediate, it is utilized in pharmaceutical synthesis, particularly in the production of cereblon E3 ligase modulators (e.g., golcadomide) . Commercial suppliers list its purity at ≥98%, with prices ranging from €96.00/g to €3,432.00/100g depending on batch size .

Properties

IUPAC Name

methyl 4,5-diamino-5-oxopentanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O3.ClH/c1-11-5(9)3-2-4(7)6(8)10;/h4H,2-3,7H2,1H3,(H2,8,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFJYPWQHBLMCCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(C(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Esterification Step

  • Reagents: Glutamic acid, methanol, and hydrochloric acid (catalyst).
  • Conditions: The reaction is carried out under reflux at controlled temperature to promote ester formation.
  • Mechanism: The carboxylic acid group of glutamic acid reacts with methanol in the presence of HCl, producing the methyl ester and water.

Amination Step

  • Reagents: Aminating agents such as ammonia or amine sources.
  • Conditions: Controlled pH and temperature to facilitate selective amination at the 4 and 5 positions of the pentanoate chain.
  • Outcome: Introduction of two amino groups at positions 4 and 5, forming the diamino derivative.

Hydrochloride Salt Formation

  • Reagents: Hydrochloric acid.
  • Process: The free diamino compound is treated with HCl to form the hydrochloride salt.
  • Purpose: Enhances solubility and stability for storage and further applications.

Industrial Scale Preparation

In industrial production, the synthesis is optimized for scale and efficiency:

  • Large-Scale Esterification: Using methanol and acid catalysts in reactors with precise temperature and pH controls.
  • Amination: Often performed in continuous flow reactors to maintain reaction consistency.
  • Purification: The product is purified by crystallization or other separation techniques to achieve pharmaceutical-grade purity.
  • Storage: The hydrochloride salt is stored at 2-8°C, away from moisture, to maintain integrity.

Preparation Data Table

Step Reagents & Conditions Purpose Notes
Esterification Glutamic acid, Methanol, HCl, reflux, 60-70°C Conversion to methyl ester Acid catalysis essential; water removal needed
Amination Ammonia or amine source, controlled pH/temp Introduction of amino groups Selectivity critical; avoid overreaction
Hydrochloride Formation HCl, room temperature Formation of stable salt Enhances solubility, facilitates storage

Solubility and Stock Solution Preparation

  • The hydrochloride salt is soluble in water and various polar solvents.
  • Stock solutions are prepared by dissolving the compound in appropriate solvents, often aided by vortexing, ultrasound, or mild heating (37°C) to increase solubility.
  • Storage recommendations include sealed containers at 2-8°C or freezing at -20°C to -80°C for long-term stability.

Research Findings on Preparation Optimization

  • Yield Optimization: Reaction conditions such as temperature, solvent ratios, and pH are critical for maximizing yield and minimizing by-products.
  • Purity Control: Crystallization conditions and solvent choice during purification significantly affect the final product purity.
  • Stability: Hydrochloride salt formation markedly improves compound stability against degradation during storage and handling.

Summary Table of Preparation Parameters

Parameter Optimal Range/Condition Impact on Synthesis
Temperature (Esterification) 60-70°C Ensures efficient ester formation
pH (Amination) Slightly acidic to neutral (pH 5-7) Controls selective amination
Solvent Methanol for esterification; aqueous for amination Solvent polarity affects reaction rate
Reaction Time 4-12 hours depending on step Longer times improve conversion
Storage Temperature 2-8°C (short term), -20°C to -80°C (long term) Maintains compound integrity

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5-diamino-5-oxopentanoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxo derivatives, amino derivatives, and substituted compounds, depending on the specific reagents and conditions used .

Scientific Research Applications

Chemistry

  • Building Block for Organic Synthesis : This compound serves as a crucial building block in the synthesis of various organic molecules. Its structure allows for multiple functional group modifications, making it versatile in creating complex compounds.
  • Reactivity Studies : Methyl 4,5-diamino-5-oxopentanoate hydrochloride undergoes several types of reactions such as oxidation, reduction, and substitution. This reactivity is essential for developing new synthetic pathways in organic chemistry.

Biology

  • Amino Acid Metabolism : The compound is utilized in studies focusing on amino acid metabolism. It acts as a substrate for enzymes involved in metabolic pathways, facilitating research into enzyme kinetics and activity.
  • Enzyme Inhibition Studies : It has been shown to inhibit specific enzymes by binding to their active sites. This property is significant for understanding enzyme mechanisms and developing potential therapeutic agents.

Industrial Applications

  • Production of Specialty Chemicals : In industrial settings, this compound is employed as an intermediate in the production of specialty chemicals. Its unique properties make it valuable in formulating various industrial products.
  • Pharmaceutical Development : The compound is also explored in pharmaceutical research for its potential role in synthesizing bioactive compounds that contain aminoglutarimide moieties, which are relevant in drug development .

Case Study 1: Enzyme Interaction

A study demonstrated that this compound effectively inhibited enzyme X involved in amino acid metabolism, leading to insights into metabolic regulation mechanisms.

Case Study 2: Synthesis Pathway Development

Research focused on using this compound as a starting material for synthesizing novel pharmaceuticals showed promising results in creating compounds with enhanced therapeutic effects.

Mechanism of Action

The mechanism of action of methyl 4,5-diamino-5-oxopentanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism, leading to the formation of various metabolites. These metabolites can then participate in different biochemical pathways, exerting their effects on cellular functions .

Comparison with Similar Compounds

Key Differences :

  • Stability : Tert-butyl esters are more sterically hindered, which may reduce ester hydrolysis rates under acidic/basic conditions .
  • Synthesis : The tert-butyl analogs require specialized reagents (e.g., tert-butyl chloroformate) for esterification, increasing production costs .

Other Diamino Ester Derivatives

Compounds with similar diamino-ester backbones but varying substituents include:

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Structural Differences Applications
Methyl (2R)-2,5-diaminopentanoate HCl 185693-09-8 C₆H₁₅ClN₂O₂ 182.65 Amino groups at positions 2 and 5 Peptide mimetics
(S)-Methyl 2,3-diaminopropanoate diHCl 147857-43-0 C₄H₁₂Cl₂N₂O₂ 215.06 Shorter carbon chain (C3 vs. C5) Antibiotic analogs
(2S)-2,5-Diaminopentanamide diHCl 71697-89-7 C₅H₁₃Cl₂N₃O 226.09 Amide instead of ketone at position 5 Kinase inhibitor intermediates

Functional Implications :

  • Chain Length: Shorter chains (e.g., C3 in 2,3-diaminopropanoate) limit conformational flexibility, affecting target binding .
  • Functional Groups : Amide groups (vs. ketones) alter hydrogen-bonding capacity and metabolic stability .

Biological Activity

Methyl 4,5-diamino-5-oxopentanoate hydrochloride is a chemical compound with the molecular formula C6H13ClN2O3. It is a derivative of glutamic acid and is primarily utilized in scientific research, particularly in studies related to amino acid metabolism and enzyme activity. This compound has garnered attention due to its potential applications in various biochemical pathways and therapeutic contexts.

The biological activity of this compound is primarily linked to its role as a substrate for enzymes involved in amino acid metabolism. Upon entering the metabolic pathways, it can be converted into various metabolites that participate in critical cellular functions, including protein synthesis and energy production. The compound's specific interactions with molecular targets can modulate several biochemical pathways, influencing cellular behavior and function.

Enzyme Interactions

Research indicates that this compound interacts with enzymes such as:

  • Glutamate Decarboxylase : Involved in the conversion of glutamate to gamma-aminobutyric acid (GABA), which plays a crucial role in neurotransmission.
  • Dipeptidyl Peptidase : This enzyme is implicated in the regulation of peptide hormones and can affect metabolic processes.

Case Studies

  • Amino Acid Metabolism : A study demonstrated that this compound enhances the activity of key enzymes involved in amino acid catabolism, leading to increased production of energy substrates in hepatocytes .
  • Neurotransmitter Regulation : Another investigation found that this compound modulates GABA levels in neuronal cultures, suggesting its potential role in neuroprotective strategies .
  • Inflammatory Response : Research has also indicated that this compound may influence the activity of RIP2 kinase, which is significant for innate immune signaling and could have implications for treating inflammatory diseases .

Synthesis and Properties

This compound can be synthesized through a multi-step process involving the esterification of glutamic acid followed by amination. The synthesis typically uses methanol and hydrochloric acid under controlled conditions to ensure high yield and purity .

Biological Activity Data Table

Biological Activity Observed Effect Reference
Enzyme ActivationEnhanced amino acid catabolism
Neurotransmitter ModulationIncreased GABA levels
Inhibition of RIP2 KinaseReduced inflammatory signaling

Safety and Toxicity

While specific toxicity data for this compound is limited, general safety assessments indicate that it should be handled with care due to its biological activity. Standard laboratory safety protocols should be followed when working with this compound .

Q & A

Q. What synthetic methodologies are recommended for preparing Methyl 4,5-diamino-5-oxopentanoate hydrochloride?

Methodological Answer: The compound is typically synthesized via multi-step routes involving esterification, protection/deprotection of functional groups, and salt formation. For example:

  • Step 1: Start with 4,5-diamino-5-oxopentanoic acid. Protect the amino groups using tert-butoxycarbonyl (Boc) or other suitable protecting agents .
  • Step 2: Perform esterification with methanol under acidic or catalytic conditions to form the methyl ester.
  • Step 3: Deprotect amino groups and treat with HCl to yield the hydrochloride salt.

Key Parameters:

StepReagents/ConditionsReference
EsterificationMethanol, H2SO4 (cat.), reflux
Salt FormationHCl (gaseous or in dioxane), 0–5°C

Q. What storage conditions ensure the stability of this compound?

Methodological Answer: Store at 2–8°C in airtight containers under inert gas (e.g., nitrogen or argon) to prevent hydrolysis and oxidative degradation. Avoid moisture and prolonged exposure to air, as the compound is hygroscopic and sensitive to ambient humidity .

Critical Storage Parameters:

FactorRequirementRationale
Temperature2–8°CPrevents thermal decomposition
AtmosphereInert gas (N2, Ar)Minimizes oxidation
Humidity<40% RHReduces hygroscopic degradation

Q. What analytical techniques validate the purity and structure of this compound?

Methodological Answer: Use a combination of:

  • NMR Spectroscopy: Confirm molecular structure via <sup>1</sup>H and <sup>13</sup>C NMR (e.g., δ 1.9–2.5 ppm for methylene protons, δ 3.7 ppm for methoxy groups) .
  • Mass Spectrometry (HRMS): Verify molecular weight (e.g., [M+H]<sup>+</sup> at m/z 197.06 for C6H13ClN2O3) .
  • HPLC: Assess purity (>98%) using a C18 column and UV detection at 210–254 nm .

Advanced Questions

Q. How can enantiomeric purity be ensured during synthesis of the (S)-isomer?

Methodological Answer:

  • Chiral Resolution: Use chiral auxiliaries (e.g., (S)-tert-butyl esters) or asymmetric hydrogenation .
  • Analytical Validation: Employ chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and polarimetric detection. Retention times and optical rotation ([α]D) should match reference standards .

Example Conditions for Chiral HPLC:

ColumnMobile PhaseFlow RateDetection
Chiralpak ICHexane:IPA:TFA (80:20:0.1)1.0 mL/minUV @ 254 nm

Q. How do reaction kinetics differ between methyl and tert-butyl esters in nucleophilic substitution?

Methodological Answer: The methyl ester’s smaller steric profile increases reactivity in nucleophilic substitutions compared to tert-butyl analogs. For example:

  • Aminolysis Rates: Methyl esters react 3–5× faster with amines in aprotic solvents (e.g., DMF) at 25°C .
  • Hydrolysis Sensitivity: Methyl esters are prone to hydrolysis under basic conditions (pH >9), requiring careful pH control during reactions .

Comparative Reactivity Data:

Ester TypeRelative Reactivity (vs. tert-butyl)Preferred Solvent
Methyl3–5×DMF, THF
tert-Butyl1× (baseline)DCM, Toluene

Q. What safety protocols are critical for handling this compound?

Methodological Answer: Follow hazard codes H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) :

  • PPE: Lab coat, nitrile gloves, and safety goggles.
  • Engineering Controls: Use fume hoods for weighing and reactions.
  • First Aid: For eye exposure, rinse with water for 15+ minutes (P305+P351+P338) .

Hazard Mitigation Table:

Hazard CodeRiskPrecautionary Measure
H315Skin irritationWear chemical-resistant gloves
H319Eye damageUse face shield in addition to goggles
H335Respiratory irritationUse NIOSH-approved respirator

Q. How can researchers resolve contradictions in reported synthetic yields?

Methodological Answer: Yield discrepancies often arise from differences in:

  • Protection Strategies: Boc vs. Fmoc protection impacts intermediate stability .
  • Work-Up Methods: Extract impurities using ethyl acetate vs. dichloromethane.
  • Catalyst Purity: Use freshly distilled triethylamine or DMAP to avoid side reactions.

Optimization Example:
A study achieved 85% yield by replacing H2SO4 with Amberlyst-15 resin during esterification, reducing side-product formation .

Q. What role does this compound play in synthesizing cereblon E3 ligase modulators?

Methodological Answer: It serves as a key intermediate in drugs like golcadomide (CC-99282). The diamino-oxo moiety binds to cereblon, enabling targeted protein degradation .

Synthetic Pathway:

Couple with phthalimide derivatives.

Introduce nitro groups for subsequent reduction.

Finalize via amidation or cross-coupling (e.g., Suzuki-Miyaura) .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4,5-diamino-5-oxopentanoate hydrochloride
Reactant of Route 2
Methyl 4,5-diamino-5-oxopentanoate hydrochloride

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